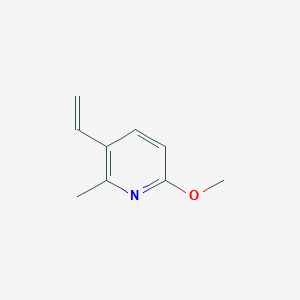
6-Methoxy-2-methyl-3-vinylpyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2-methyl-3-vinylpyridine is an organic compound with the molecular formula C9H11NO. It belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by a methoxy group (-OCH3) at the 6th position, a methyl group (-CH3) at the 2nd position, and a vinyl group (-CH=CH2) at the 3rd position on the pyridine ring. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-3-vinylpyridine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methyl-3-vinylpyridine with methanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 6-bromo-2-methyl-3-vinylpyridine is reacted with methoxyboronic acid in the presence of a palladium catalyst and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic routes but is optimized for large-scale production. Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
6-Methoxy-2-methyl-3-vinylpyridine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The methoxy group can be substituted with other nucleophiles in the presence of strong acids or bases.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: Pd/C with H2 gas, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol, hydrochloric acid (HCl) in water.
Major Products
Oxidation: 6-Methoxy-2-methyl-3-pyridinecarboxaldehyde, 6-Methoxy-2-methyl-3-pyridinecarboxylic acid.
Reduction: 6-Methoxy-2-methyl-3-ethylpyridine.
Substitution: 6-Hydroxy-2-methyl-3-vinylpyridine.
科学研究应用
6-Methoxy-2-methyl-3-vinylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its derivatives are studied for their pharmacological effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 6-Methoxy-2-methyl-3-vinylpyridine depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzyme function or disruption of cell membrane integrity.
相似化合物的比较
6-Methoxy-2-methyl-3-vinylpyridine can be compared with other similar compounds such as:
2-Methyl-3-vinylpyridine: Lacks the methoxy group, which may result in different reactivity and biological activity.
6-Methoxy-2-methylpyridine:
3-Vinylpyridine: Lacks both the methoxy and methyl groups, leading to distinct chemical behavior and uses.
The presence of the methoxy group in this compound imparts unique electronic and steric effects, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC 名称 |
3-ethenyl-6-methoxy-2-methylpyridine |
InChI |
InChI=1S/C9H11NO/c1-4-8-5-6-9(11-3)10-7(8)2/h4-6H,1H2,2-3H3 |
InChI 键 |
BYNHCCXFDPJYAD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)OC)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5Z)-5-[(5E)-3-ethyl-5-[(2E)-2-(3-ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-1,3-thiazolidin-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13133266.png)
![4'-Methyl[2,2'-bipyridine]-5-carboxylic acid](/img/structure/B13133269.png)
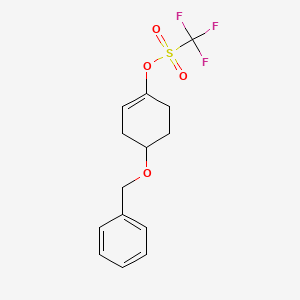
![Benzamide, N-[6-(dimethylamino)-3-pyridinyl]-2-methyl-](/img/structure/B13133283.png)
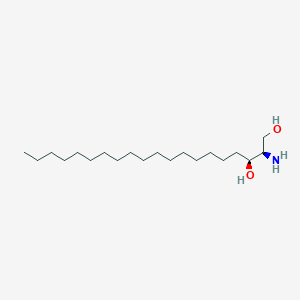
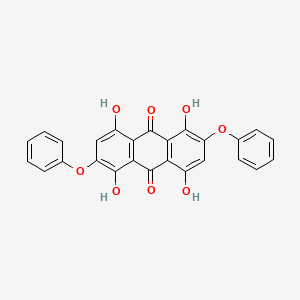
![3-Methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B13133296.png)
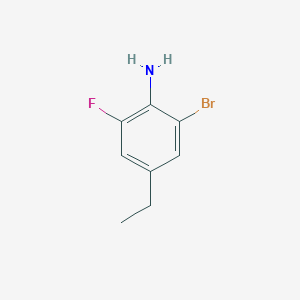
![(6-Amino-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13133307.png)
![Platinum,[1-[[3-[(2-aminoethyl)amino]propyl]amino]-9,10-anthracenedione]dichloro](/img/structure/B13133310.png)
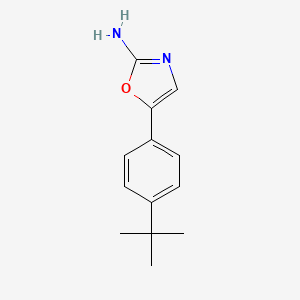
![2'-((7-Methoxy-9H-fluoren-2-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13133323.png)
![Octyl3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B13133326.png)

